

# O-Isobutylhydroxylamine Hydrochloride CAS number 6084-58-8

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## Compound of Interest

Compound Name: *O-Isobutylhydroxylamine Hydrochloride*

Cat. No.: *B1589991*

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An In-depth Technical Guide to **O-Isobutylhydroxylamine Hydrochloride**

## Foreword: A Modern Reagent for Controlled Oximation

In the landscape of synthetic chemistry, particularly within drug discovery and development, the tools we employ must be both reliable and versatile. **O-Isobutylhydroxylamine Hydrochloride** (CAS No. 6084-58-8) emerges as a key reagent for the synthesis of O-alkyl oximes, a functional group of significant interest in medicinal chemistry. Its hydrochloride salt form ensures bench-top stability, overcoming the handling challenges associated with free hydroxylamines.<sup>[1]</sup> The isobutyl moiety confers specific solubility and steric properties that can be leveraged to fine-tune reaction kinetics and product characteristics.

This guide moves beyond a simple recitation of properties and methods. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its application. We will explore not just how to use this reagent, but why specific conditions are chosen, how to anticipate its reactivity, and how to integrate it effectively into complex synthetic workflows.

## Core Identity and Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. **O-Isobutylhydroxylamine Hydrochloride** is a white to off-white solid, a characteristic that simplifies handling and weighing in a laboratory setting. Its stability under recommended storage conditions is a key advantage for reproducibility in experimental setups. [\[2\]](#)[\[3\]](#)

#### Diagram 1: Chemical Structure of **O-Isobutylhydroxylamine Hydrochloride**

Caption: Structure of **O-Isobutylhydroxylamine Hydrochloride**.

The key physicochemical data are summarized below for quick reference.

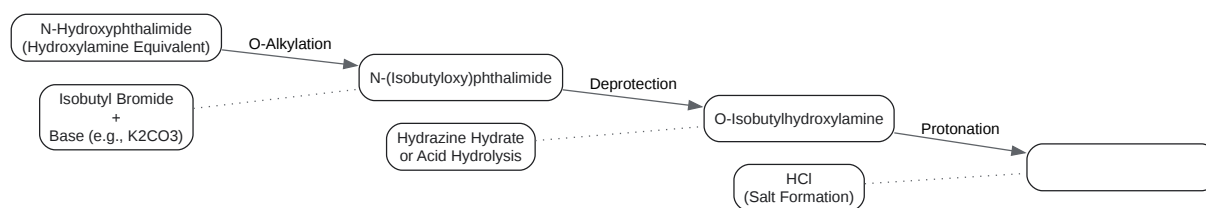
Property	Value	Source(s)
CAS Number	6084-58-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>4</sub> H <sub>12</sub> ClNO	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	125.60 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White to almost white solid/powder	<a href="#">[6]</a>
Melting Point	129 °C	<a href="#">[2]</a> <a href="#">[8]</a>
Boiling Point	167.7 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[6]</a>
Storage Conditions	2-8°C, Inert atmosphere	<a href="#">[2]</a> <a href="#">[6]</a>
IUPAC Name	O-(2-methylpropyl)hydroxylamine;hydrochloride	<a href="#">[4]</a> <a href="#">[7]</a>
InChI Key	WOXGREIMSJFDPG-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis Pathway: A Strategic Overview

Understanding the synthesis of a reagent provides insight into potential impurities and handling considerations. While multiple routes exist, a common strategy for preparing O-alkylhydroxylamines involves the O-alkylation of a protected hydroxylamine equivalent, such as

N-hydroxyphthalimide, followed by deprotection. This approach prevents over-alkylation on the nitrogen atom.

Diagram 2: Generalized Synthetic Pathway



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Caption: General pathway for synthesizing O-alkylhydroxylamines.

This two-step process is generally efficient. The use of N-hydroxyphthalimide is advantageous as it is a stable, crystalline solid, and the intermediate N-(isobutyloxy)phthalimide is readily purified. The final deprotection, often achieved with hydrazine, yields the free hydroxylamine, which is then converted to its more stable hydrochloride salt for storage and commercial supply.<sup>[9]</sup>

## Core Reactivity: The Oximation of Carbonyls

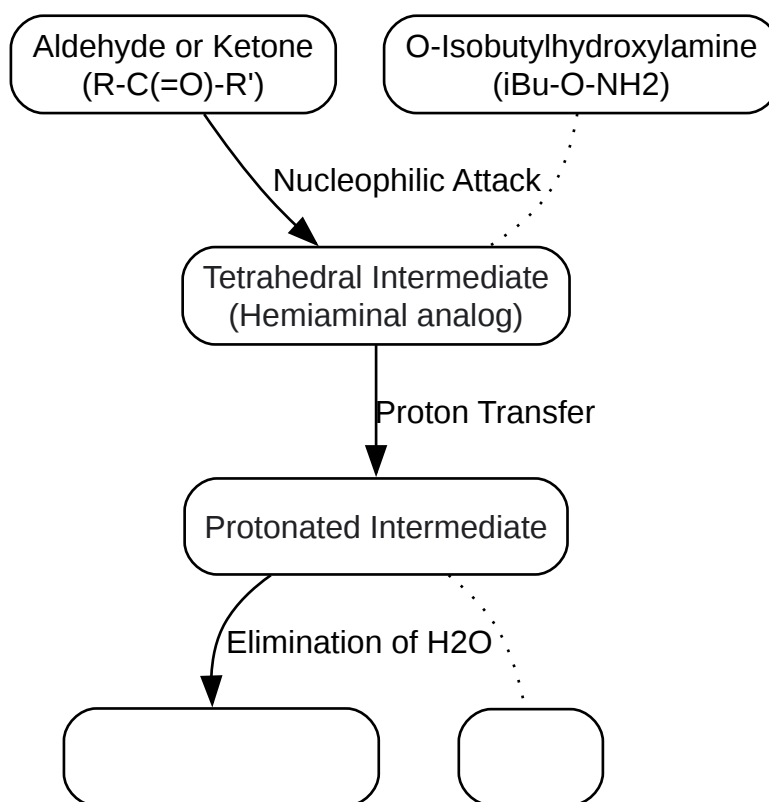
The primary utility of **O-Isobutylhydroxylamine Hydrochloride** is its reaction with aldehydes and ketones to form stable O-isobutyl oximes.<sup>[10]</sup> This transformation is a cornerstone of synthetic chemistry, used for protecting carbonyl groups, forming intermediates for further reactions like the Beckmann rearrangement, or introducing the oxime moiety itself as a pharmacologically relevant feature.<sup>[11]</sup>

## The Reaction Mechanism: A Stepwise Explanation

The reaction proceeds via nucleophilic addition to the carbonyl group. The hydrochloride salt is stable but unreactive; therefore, a weak base is required to liberate the free hydroxylamine,

which is the active nucleophile.

Diagram 3: Mechanism of Oxime Formation



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Caption: Nucleophilic addition-elimination mechanism for oximation.

- **Liberation of the Nucleophile:** A base (e.g., sodium acetate, pyridine) neutralizes the hydrochloride, freeing the O-isobutylhydroxylamine.[12] The nitrogen atom, with its lone pair of electrons, becomes nucleophilic.
- **Nucleophilic Attack:** The nitrogen atom attacks the electrophilic carbonyl carbon, breaking the  $C=O$  pi bond and forming a tetrahedral intermediate.[1]
- **Proton Transfer:** A series of proton transfers occurs, resulting in the protonation of the hydroxyl group, turning it into a good leaving group (water).
- **Elimination:** The lone pair on the nitrogen atom reforms a double bond with the carbon, expelling a molecule of water and yielding the final oxime product.[1]

The isobutyl group is generally considered an inactive spectator in this mechanism, but it influences the product's physical properties, such as crystallinity and solubility in organic solvents, aiding in purification.

## Field-Proven Experimental Protocol: Synthesis of an O-Isobutyl Oxime

This protocol provides a reliable, self-validating system for the oximation of a generic ketone.

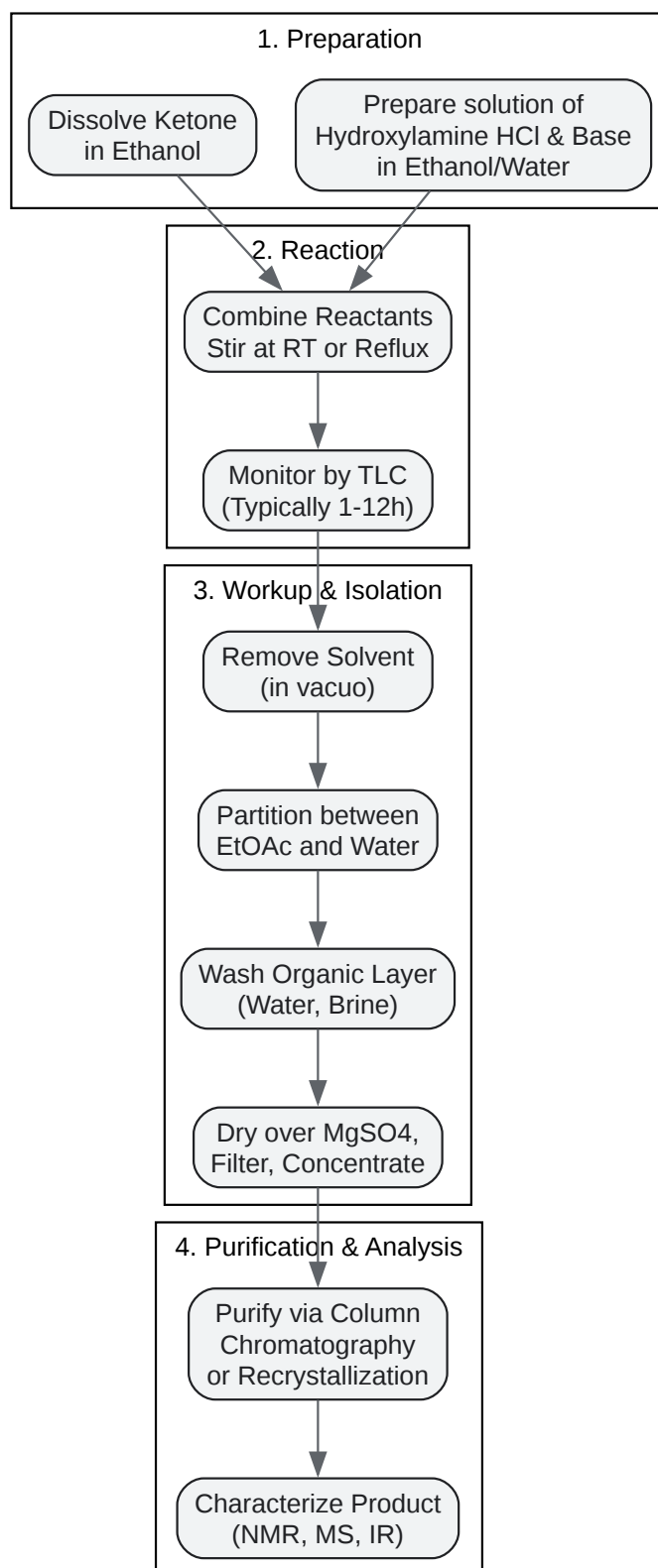
Objective: To synthesize an O-isobutyl oxime from a ketone using **O-Isobutylhydroxylamine Hydrochloride**.

Materials:

- Ketone (1.0 eq)
- **O-Isobutylhydroxylamine Hydrochloride** (1.1 - 1.2 eq)
- Sodium Acetate (NaOAc) or Pyridine (1.5 eq)
- Solvent (e.g., Ethanol, Methanol)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Experimental Workflow

Diagram 4: Standard Oximation Laboratory Workflow



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Caption: A typical workflow for oxime synthesis and purification.

### Step-by-Step Procedure:

- **Reactant Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (approx. 0.5 M concentration).
- **Reagent Preparation:** In a separate beaker, dissolve **O-Isobutylhydroxylamine Hydrochloride** (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of ethanol, adding a small amount of water if necessary to achieve full dissolution. Causality: Sodium acetate acts as a mild base to generate the free hydroxylamine in situ, which is immediately available to react.<sup>[12]</sup>
- **Reaction Initiation:** Add the hydroxylamine solution to the stirring ketone solution. If necessary, attach a condenser and heat the mixture to reflux (typically 50-80 °C). Causality: Heating increases the reaction rate, particularly for sterically hindered or less reactive ketones.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
- **Workup - Quenching and Extraction:** Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Shake and separate the layers. Causality: This step removes inorganic salts (e.g., NaCl) and unreacted water-soluble reagents into the aqueous phase.
- **Washing:** Wash the organic layer sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-isobutyl oxime.

## Analytical Characterization

Confirming the identity and purity of the resulting oxime is critical. Standard analytical techniques are employed.

- <sup>1</sup>H NMR Spectroscopy: The isobutyl group will show characteristic signals: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine (CH) proton (~1.9 ppm), and a doublet for the methylene (OCH<sub>2</sub>) protons (~3.8 ppm). The disappearance of the carbonyl's neighboring proton signals (if any) and the appearance of new signals in the aliphatic or aromatic region confirm the reaction.
- Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the isobutyloxyamino group and the loss of an oxygen atom from the starting material.[\[13\]](#)[\[14\]](#)
- Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically 1680-1750 cm<sup>-1</sup>) and the appearance of a C=N stretch (~1650 cm<sup>-1</sup>) are indicative of oxime formation.[\[10\]](#)

## Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **O-Isobutylhydroxylamine Hydrochloride**, while more stable than its free base, requires careful handling.

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	<a href="#">[2]</a> <a href="#">[5]</a>
Skin Corrosion/Irritation	H315: Causes skin irritation	<a href="#">[2]</a> <a href="#">[15]</a>
Eye Damage/Irritation	H319: Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[15]</a>
Acute Toxicity, Inhalation	H332: Harmful if inhaled	<a href="#">[3]</a> <a href="#">[5]</a>
Specific Target Organ Toxicity	H335: May cause respiratory irritation	<a href="#">[3]</a> <a href="#">[5]</a>

Handling Recommendations:



- Always use in a well-ventilated area or a chemical fume hood.[2][3]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[2][15]
- Avoid formation of dust and aerosols.[2]
- Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere.[2][6]
- In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[2][15]

## Conclusion: An Enabling Reagent for Modern Synthesis

**O-Isobutylhydroxylamine Hydrochloride** is more than just a reagent; it is an enabling tool for chemists in research and industry. Its stability, predictable reactivity, and the useful properties it imparts to its products make it a valuable component of the synthetic chemist's toolbox. By understanding the principles behind its use—from the liberation of the free base to the mechanism of oximation—scientists can deploy it with precision and confidence, accelerating the development of novel chemical entities.

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